molecular formula C13H13NO B13816704 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

Cat. No.: B13816704
M. Wt: 199.25 g/mol
InChI Key: GVGKCPAUHXJSFA-UHFFFAOYSA-N
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Description

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[b]indole core with a methyl group at the 2-position and a carbaldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclopentanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing readily available starting materials such as cyclopentanone and phenylhydrazine hydrochloride. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carboxylic acid.

    Reduction: 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

    Substitution: Various N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the methyl and carbaldehyde groups.

    2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the carbaldehyde group.

    1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde: Lacks the methyl group.

Uniqueness

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde is unique due to the presence of both the methyl and carbaldehyde groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3

InChI Key

GVGKCPAUHXJSFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)NC3=C(C=CC=C23)C=O

Origin of Product

United States

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